molecular formula C12H17ClN2O3 B2879338 (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride CAS No. 402929-49-1

(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride

Cat. No. B2879338
CAS RN: 402929-49-1
M. Wt: 272.73
InChI Key: QDFRLDCETLZVTL-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a benzylamino group (C6H5CH2NH2), a methyl group (-CH3), and a carboxyl group (-COOH). The “S” denotes the stereochemistry of the molecule, indicating that it is the “S” (sinister, from Latin) or left isomer .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the stereochemistry at its chiral centers. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a comprehensive molecular structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amino and carboxyl groups could impact the compound’s solubility, acidity/basicity, and intermolecular interactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many amines and carboxylic acids have biological activity and could interact with biological targets in specific ways .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing amino and carboxyl groups can pose hazards such as skin and eye irritation, and respiratory discomfort .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include developing efficient synthetic routes, studying the compound’s reactivity and interactions with various biological targets, and assessing its safety profile .

properties

IUPAC Name

methyl (2S)-4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFRLDCETLZVTL-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)N)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride

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